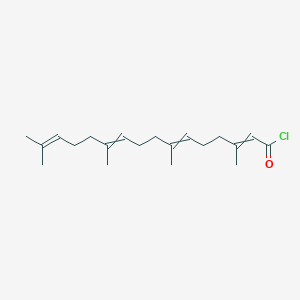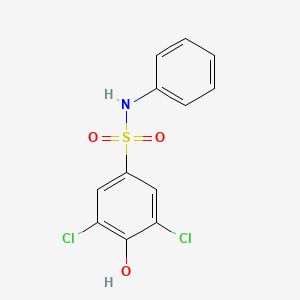
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating agent like chlorosulfonic acid to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonamide group can undergo reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding carbonyl or amine derivatives.
科学研究应用
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds
作用机制
The mechanism of action of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. This compound may also interact with other proteins and pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 3,5-Dichloroaniline
- 4-Hydroxy-N-phenylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry .
属性
CAS 编号 |
65501-82-8 |
|---|---|
分子式 |
C12H9Cl2NO3S |
分子量 |
318.2 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-9(7-11(14)12(10)16)19(17,18)15-8-4-2-1-3-5-8/h1-7,15-16H |
InChI 键 |
FMKMAOYPQLNWDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


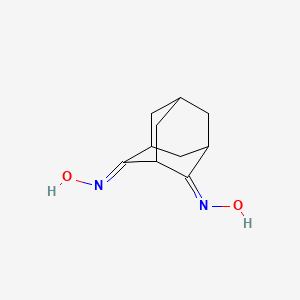
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
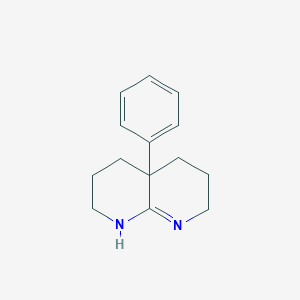
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
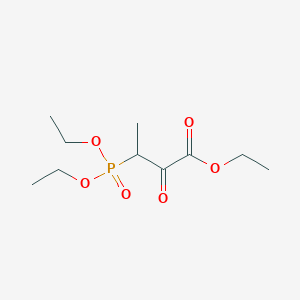
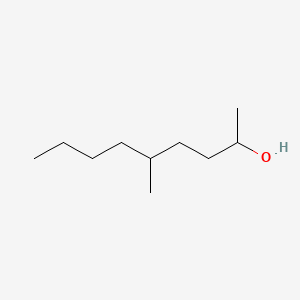
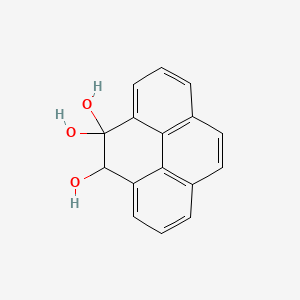
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
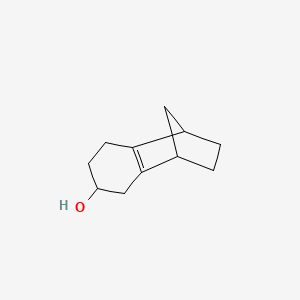
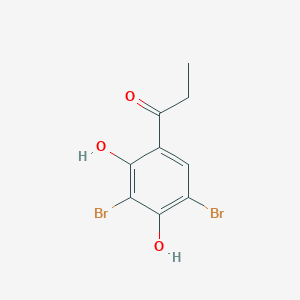
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
